molecular formula C8H5BrF2O B8180101 4-Bromo-2-(difluoromethyl)benzaldehyde

4-Bromo-2-(difluoromethyl)benzaldehyde

Cat. No.: B8180101
M. Wt: 235.02 g/mol
InChI Key: NYYMCEQQYKMKBJ-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethyl)benzaldehyde (C₈H₅BrF₂O) is a brominated benzaldehyde derivative featuring a difluoromethyl (-CF₂H) substituent at the 2-position and a bromine atom at the 4-position of the aromatic ring. This compound is of significant interest in pharmaceutical and materials chemistry due to the unique electronic and steric effects imparted by the difluoromethyl group. Fluorine substituents are known to enhance metabolic stability and bioavailability by modulating lipophilicity and reducing basicity . The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, making this compound a valuable intermediate in synthetic workflows.

Properties

IUPAC Name

4-bromo-2-(difluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c9-6-2-1-5(4-12)7(3-6)8(10)11/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYMCEQQYKMKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(difluoromethyl)benzaldehyde can be achieved through several methods. One common approach involves the bromination of 2-(difluoromethyl)benzaldehyde. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.

Another method involves the use of 4-bromobenzaldehyde as a starting material. The difluoromethyl group can be introduced through a series of reactions, including halogen exchange and subsequent functional group transformations. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and difluoromethylation processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethyl)benzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzaldehydes, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

4-Bromo-2-(difluoromethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethyl)benzaldehyde depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and difluoromethyl groups. These substituents can affect the compound’s nucleophilicity and electrophilicity, thereby influencing its behavior in various reactions .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares 4-Bromo-2-(difluoromethyl)benzaldehyde with key analogs, highlighting structural differences and their impact on properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Properties/Applications
This compound 2-CF₂H, 4-Br C₈H₅BrF₂O 235.03 Not reported Not reported Intermediate for fluorinated drug candidates; enhanced metabolic stability
4-Bromo-2-fluorobenzaldehyde 2-F, 4-Br C₇H₄BrFO 203.01 58–62 229 (predicted) Lower fluorination; used in Suzuki couplings
4-Bromo-2-(trifluoromethyl)benzaldehyde 2-CF₃, 4-Br C₈H₄BrF₃O 253.02 Not reported Not reported Stronger electron-withdrawing effect; higher reactivity in nucleophilic substitutions
5-Bromo-2,4-difluorobenzaldehyde 2-F, 4-F, 5-Br C₇H₃BrF₂O 221.00 Not reported 229.4 (predicted) Increased fluorination density; potential for OLED materials
4-Bromo-2-(trifluoromethoxy)benzaldehyde 2-OCF₃, 4-Br C₈H₄BrF₃O₂ 269.02 123–125 Not reported Electron-deficient ring; used in Pd-catalyzed arylations
4-Bromo-2-(4-methoxybenzyl)benzaldehyde 2-(4-MeO-benzyl), 4-Br C₁₅H₁₃BrO₂ 305.02 Oil (liquid) Not reported Bulky substituent; lower reactivity in cross-couplings

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